2-cyclopentyl-6-ethylpyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-cyclopentyl-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H16N2O/c1-2-9-7-10(14)13-11(12-9)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,13,14) |
InChI Key |
QKFGIVYMLTXKNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopentyl 6 Ethylpyrimidin 4 3h One and Analogous Structures
Classical and Contemporary Approaches to Pyrimidin-4(3H)-one Synthesis
The formation of the pyrimidin-4(3H)-one scaffold can be achieved through various synthetic routes, ranging from classical condensation reactions to more complex multicomponent strategies. These methods provide the foundational chemistry for the targeted synthesis of substituted derivatives.
Cyclization Reactions involving β-Oxo Esters and Nitrogen Sources
A primary and long-standing method for pyrimidin-4(3H)-one synthesis is the condensation of a β-oxo ester with a suitable nitrogen-containing nucleophile, most commonly an amidine. This approach, a variant of the classical Pinner synthesis, involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine to form the heterocyclic ring. mdpi.com The reaction proceeds through a condensation-cyclization sequence, ultimately leading to the desired pyrimidinone core.
The general mechanism involves the initial reaction of the amidine with the more electrophilic ketone carbonyl of the β-oxo ester, followed by an intramolecular cyclization and subsequent dehydration. The choice of base and solvent is crucial for reaction efficiency, with conditions tailored to the specific substrates. A one-pot, two-stage base/acid-mediated reaction of isothioureas and β-ketoesters has also been reported to produce 4-pyrimidone-2-thioethers, which can be precursors to functionalized pyrimidines. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| β-Ketoester | Amidine | Basic or Acidic | Pyrimidin-4(3H)-one | nih.gov |
| β-Ketoester | S-Alkylisothiourea | Base/Acid | 4-Pyrimidone-2-thioether | nih.gov |
Multicomponent Reactions for Pyrimidinone Core Formation
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity. nih.gov For the synthesis of pyrimidinones (B12756618), MCRs can involve the condensation of an aldehyde, a β-dicarbonyl compound, and a nitrogen source like urea (B33335) or an amidine. mdpi.com
The Biginelli reaction and its variations are prominent examples of MCRs used to synthesize dihydropyrimidinones, which can then be oxidized to the corresponding pyrimidinones. mdpi.com Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has also been developed, offering a sustainable and regioselective route. nih.gov This method proceeds through a sequence of condensation and dehydrogenation steps. nih.gov Furthermore, a four-component coupling reaction using a functionalized silane, two types of aromatic nitriles, and an acetal (B89532) has been described for the synthesis of tri- or tetrasubstituted pyrimidines. nih.gov
| Reaction Type | Components | Catalyst/Conditions | Product | Reference |
| Biginelli-like | Aldehyde, β-dicarbonyl, Urea/Thiourea | Acid/Base | Dihydropyrimidinone | mdpi.com |
| Iridium-catalyzed | Amidine, Alcohols | PN5P-Ir-pincer complex | Pyrimidine (B1678525) | nih.gov |
| Four-component | Silane, Nitriles, Acetal | - | Substituted Pyrimidine | nih.gov |
Regioselective Functionalization Strategies for Pyrimidin-4(3H)-one Frameworks
The functionalization of a pre-formed pyrimidin-4(3H)-one ring is a key strategy for introducing desired substituents. Regioselectivity is a critical aspect of these modifications. Various methods have been developed to achieve selective functionalization at different positions of the pyrimidine ring. For instance, nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrimidines are commonly employed to introduce a variety of substituents. mdpi.com The reactivity of different positions on the pyrimidine ring towards nucleophiles can be exploited to achieve regioselective substitution.
Iron-catalyzed β-ammoniation/cyclization of saturated carbonyl compounds with amidines provides a modular approach to pyrimidine synthesis with good regioselectivity. organic-chemistry.org This process allows for the construction of diverse pyrimidine derivatives. organic-chemistry.org
Targeted Synthesis of 2,6-Disubstituted Pyrimidin-4(3H)-ones
The synthesis of 2-cyclopentyl-6-ethylpyrimidin-4(3H)-one requires specific strategies to introduce the cyclopentyl and ethyl groups at the C2 and C6 positions, respectively.
Incorporation of Cyclopentyl Moieties at the C2 Position
To introduce a cyclopentyl group at the C2 position, the most direct classical approach involves the use of cyclopentanecarboxamidine as the nitrogen source in a condensation reaction with a suitable β-oxo ester. This amidine can be prepared from cyclopentanecarbonitrile. The reaction of cyclopentanecarboxamidine with an appropriate β-oxo ester would directly yield the 2-cyclopentylpyrimidin-4(3H)-one core.
In a related context, the synthesis of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile has been reported, highlighting the incorporation of a cyclopentyl group in a fused pyrimidine system. nih.gov
Introduction of Ethyl Groups at the C6 Position
The ethyl group at the C6 position of the pyrimidinone ring typically originates from the β-oxo ester starting material. For the synthesis of this compound, the required precursor would be a β-oxo ester containing an ethyl group at the appropriate position, which is ethyl 3-oxopentanoate (B1256331). The condensation of ethyl 3-oxopentanoate with cyclopentanecarboxamidine would be the most logical and direct route to the target molecule.
Derivatization from Precursor Pyrimidin-4(3H)-one Structures
The synthesis of 2,6-disubstituted pyrimidin-4(3H)-ones, such as this compound, can be efficiently achieved through the derivatization of precursor pyrimidin-4(3H)-one structures. A common strategy is the cyclocondensation reaction between a β-keto ester and an amidine hydrochloride. In the case of the target compound, the reaction would involve cyclopentanecarboxamidine hydrochloride and ethyl 3-oxopentanoate.
This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The mechanism involves the initial formation of the amidine free base, which then undergoes a nucleophilic attack on the keto group of the β-keto ester, followed by an intramolecular cyclization and dehydration to yield the final pyrimidin-4(3H)-one.
The versatility of this method allows for the synthesis of a wide array of analogous structures by simply varying the β-keto ester and the amidine components. For instance, using different amidines would lead to various substituents at the 2-position, while employing different β-keto esters would modify the substituent at the 6-position.
Table 1: Examples of Precursors for the Synthesis of Analogous Pyrimidin-4(3H)-one Structures
| 2-Substituent Precursor (Amidine HCl) | 6-Substituent Precursor (β-Keto Ester) | Resulting Pyrimidin-4(3H)-one |
| Cyclopentanecarboxamidine HCl | Ethyl 3-oxopentanoate | This compound |
| Benzamidine HCl | Ethyl 3-oxopentanoate | 2-phenyl-6-ethylpyrimidin-4(3H)-one |
| Cyclopentanecarboxamidine HCl | Ethyl acetoacetate | 2-cyclopentyl-6-methylpyrimidin-4(3H)-one |
Chiral Synthesis and Resolution of 2-Substituted Pyrimidin-4(3H)-one Enantiomers
Given that the 2-cyclopentyl group in this compound does not inherently create a chiral center at the point of attachment to the pyrimidine ring, the discussion of enantiomers would apply to derivatives where a stereocenter is present. For the purpose of this article, we will consider analogous structures where the 2-substituent is, for example, a chiral group, or where substitution on the pyrimidine ring itself creates a chiral center.
Enantioselective Synthetic Routes for Pyrimidinone Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly. For pyrimidinone derivatives, this can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.
One approach involves the use of a chiral amidine in the cyclocondensation reaction. The chiral auxiliary attached to the amidine can direct the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer. After the reaction, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched pyrimidinone.
Another strategy employs a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, to control the stereoselectivity of the cyclocondensation reaction. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
Chiral Resolution Techniques for Separating this compound Stereoisomers
When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, racemic mixtures of chiral pyrimidinone derivatives can be separated into their individual enantiomers through chiral resolution.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)
A powerful and widely used technique for chiral resolution is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). CSPs are packed with a chiral material that interacts differently with the two enantiomers of a racemic compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective for the separation of a broad range of chiral compounds, including heterocyclic compounds like pyrimidinones. rsc.orgnih.gov
The choice of the specific CSP, mobile phase composition, and other chromatographic parameters are crucial for achieving optimal separation.
Table 2: Common Chiral Stationary Phases for HPLC Resolution
| Chiral Stationary Phase Type | Common Trade Names | Typical Mobile Phases |
| Polysaccharide-based (Cellulose) | Chiralcel OD, Chiralcel OJ | Hexane/Isopropanol, Ethanol |
| Polysaccharide-based (Amylose) | Chiralpak AD, Chiralpak AS | Hexane/Isopropanol, Ethanol |
| Protein-based | Chiral-AGP, Chiral-HSA | Aqueous buffers |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is another effective method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture. nih.govelsevierpure.comnih.gov For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic alcohol derivative of a pyrimidinone, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated by conventional chromatographic methods. The efficiency of the resolution is dependent on the enzyme's enantioselectivity (E-value).
Molecular Mechanism of Action of 2 Cyclopentyl 6 Ethylpyrimidin 4 3h One and Homologous Compounds
Elucidation of Molecular Binding Modes
The biological activity of 2-cyclopentyl-6-ethylpyrimidin-4(3H)-one and its analogues is predicated on their specific interactions with protein targets. Computational and experimental studies have been instrumental in revealing the intricacies of these binding events.
Protein-Ligand Interaction Analysis
Docking studies are a cornerstone in visualizing the binding of pyrimidin-4(3H)-one derivatives to their protein targets. For instance, in the case of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, molecular docking has been employed to elucidate their binding mode within the receptor's active site. These analyses reveal the crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the protein-ligand complex. Similarly, for pyrano[2,3-d]pyrimidine-2,4-dione analogues acting as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, docking studies have been performed to understand their interaction with the PARP-1 enzyme.
Identification of Key Amino Acid Residues Involved in Binding
The stability and specificity of the interaction between pyrimidin-4(3H)-one derivatives and their target proteins are determined by key amino acid residues within the binding pocket. For example, in the inhibition of EGFR, specific amino acids are pivotal in forming hydrogen bonds and other interactions with the pyrimidine (B1678525) core and its substituents. While the precise residues interacting with this compound are not explicitly detailed in available literature, studies on homologous structures targeting kinases often show interactions with conserved residues in the ATP-binding site.
Enzyme Inhibition Mechanisms by Pyrimidin-4(3H)-one Derivatives
Derivatives of pyrimidin-4(3H)-one have been shown to inhibit a variety of enzymes through diverse mechanisms. Understanding these mechanisms is crucial for the rational design of more potent and selective inhibitors.
Allosteric Modulation vs. Active Site Inhibition
The primary mode of enzyme inhibition by many pyrimidin-4(3H)-one derivatives appears to be competitive inhibition at the active site. For example, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to competitively inhibit d-Dopachrome Tautomerase, indicating that it binds to the same active site as the substrate. researchgate.net This is a common mechanism for kinase inhibitors that mimic the structure of ATP.
Conversely, allosteric modulation, where a molecule binds to a site distinct from the active site to alter the enzyme's conformation and activity, has also been observed for pyrimidine-containing compounds in the context of purine (B94841) and pyrimidine receptors. nih.gov This suggests that pyrimidin-4(3H)-one derivatives could potentially act as allosteric modulators for certain enzymes, offering a pathway for achieving greater selectivity compared to active site inhibitors.
Reversible and Irreversible Inhibition Kinetics
The nature of enzyme inhibition by pyrimidin-4(3H)-one derivatives can be either reversible or irreversible.
Reversible Inhibition: Many pyrimidin-4(3H)-one derivatives act as reversible inhibitors. For instance, new pyrimidine and pyridine (B92270) derivatives have been designed as dual binding site inhibitors of cholinesterases, exhibiting mixed or uncompetitive inhibition kinetics. nih.gov This type of inhibition involves non-covalent interactions, and the enzyme's activity can be restored upon removal of the inhibitor.
Irreversible Inhibition: In some cases, pyrimidin-4(3H)-one analogues can act as irreversible inhibitors. This typically involves the formation of a covalent bond between the inhibitor and the enzyme. For example, a metabolite of a pyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide was shown to cause time-dependent inhibition of CYP3A4, which is often indicative of irreversible inhibition.
Receptor Modulation Mechanisms by this compound Analogues
Beyond enzyme inhibition, analogues of this compound can also modulate the function of various receptors. The pyrimidine scaffold is a common feature in molecules that interact with purine and pyrimidine receptors. nih.gov
For instance, pyrido[3,4-d]pyrimidines have been investigated as antagonists of the human chemokine receptor CXCR2. nih.gov Antagonism involves the binding of the ligand to the receptor without activating it, thereby blocking the binding of the endogenous agonist and inhibiting the downstream signaling cascade. The exploration of allosteric modulation of purine and pyrimidine receptors further highlights the potential for these compounds to fine-tune receptor activity in a more subtle manner than simple agonism or antagonism. nih.govnih.gov This can be particularly advantageous in developing therapies with fewer side effects.
| Compound Class | Target | Mechanism of Action |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | EGFR | Active Site Inhibition |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | d-Dopachrome Tautomerase | Competitive Active Site Inhibition researchgate.net |
| Pyrano[2,3-d]pyrimidine-2,4-dione analogues | PARP-1 | Enzyme Inhibition |
| Pyrimidine and Pyridine derivatives | Cholinesterases | Reversible Mixed/Uncompetitive Inhibition nih.gov |
| Pyrido[2,3-d]pyrimidin-2-yl derivative metabolite | CYP3A4 | Irreversible Inhibition |
| Pyrido[3,4-d]pyrimidines | CXCR2 | Receptor Antagonism nih.gov |
| Pyrimidine analogues | Purine and Pyrimidine Receptors | Allosteric Modulation nih.govnih.gov |
| 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives | Cyclooxygenase 2 (COX-2) | Selective Enzyme Inhibition ijper.org |
Agonistic and Antagonistic Activity at Specific Receptor Subtypes
There is no available data detailing the agonistic or antagonistic effects of this compound at any specific receptor subtypes.
Signal Transduction Pathway Perturbations
There is no available data describing how this compound may perturb signal transduction pathways.
Biological Targets and Preclinical/in Vitro Pharmacological Activities of 2 Cyclopentyl 6 Ethylpyrimidin 4 3h One and Analogues
Antiviral Activities
Derivatives of pyrimidinone have been investigated for their potential to combat various viral infections. Their mechanisms of action are diverse, ranging from the inhibition of key viral enzymes to interference with viral replication pathways.
Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) by Pyrimidinone Derivatives
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. Pyrimidinone derivatives have emerged as a promising class of NNRTIs. For instance, diarylpyrimidine derivatives are a successful class of anti-HIV drugs.
Novel 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones, which share structural similarities with pyrimidinones (B12756618), have been synthesized and evaluated as NNRTIs. Many of these compounds have demonstrated potent activity against wild-type HIV-1 strains and those resistant to other reverse transcriptase inhibitors. In one study, a pair of enantiomers, designated 26-trans, exhibited a 50% effective concentration (EC50) of 4 nM and a selectivity index (SI) of 75,000. These compounds were also effective against HIV-1 strains with single or double mutations in the reverse transcriptase enzyme.
Inhibitory Effects against Viral Replication Pathways
Beyond direct enzyme inhibition, pyrimidine (B1678525) derivatives can also interfere with other stages of the viral life cycle. Some substituted pyrimidine, thiopyrimidine, and thiazolopyrimidine derivatives have shown good antiviral activities against Herpes Simplex Virus-1 (HSV-1), comparable to the reference drug Acyclovir. In one study, two compounds demonstrated over 90% inhibition of HSV-1.
Furthermore, certain pyrimidine derivatives have shown efficacy against influenza viruses. Specifically, derivatives with cyclobutyl and cyclopentyl groups introduced to the beta-position of an aminoalkyl group have shown improved antiviral potency, with 50% effective concentrations (EC50) for plaque formation inhibition in the range of 0.01-0.1 microM for both type A and B influenza viruses. The antiviral activity of these compounds suggests they may be suitable for the topical treatment of influenza virus infections.
Enzyme Modulatory Activities
In addition to their antiviral properties, pyrimidinone analogues have been shown to modulate the activity of several key human enzymes, indicating their therapeutic potential in a range of non-viral diseases.
Histone Lysine (B10760008) Demethylase (KDM) Inhibition
Histone lysine demethylases (KDMs) are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone proteins. The dysregulation of KDMs is associated with various diseases, including cancer. Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of histone lysine demethylases.
One study reported the discovery of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones as a series of potent KDM inhibitors that bind to the Fe(II) in the active site. Further optimization of these compounds by incorporating a conformationally constrained 4-phenylpiperidine (B165713) linker led to derivatives with equipotent activity against both KDM4 and KDM5 subfamilies, along with cellular permeability.
Phosphodiesterase (PDE) Inhibition and Selectivity
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of cellular processes. Selective PDE inhibitors have therapeutic applications in various conditions, including erectile dysfunction, inflammatory diseases, and neurological disorders.
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as a new series of potent phosphodiesterase 7 (PDE7) inhibitors. Through structural modifications, a lead compound was discovered that selectively inhibits PDE7 with a potency in the single-digit nanomolar range and displays potent cellular efficacy. Additionally, 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives have been evaluated for their selectivity for PDE4B over PDE4D. Optimization of these structures resulted in a highly selective PDE4B inhibitor with a 50% inhibitory concentration (IC50) of 3.0 nM and a 433-fold selectivity over PDE4D.
| Compound Class | Target PDE | IC50 (nM) | Selectivity |
| Thieno[3,2-d]pyrimidin-4(3H)-one derivative | PDE7 | Single-digit nanomolar | Selective for PDE7 |
| 2-(3-chloro-4-methoxy-phenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivative | PDE4B | 3.0 | 433-fold over PDE4D |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. Their aberrant activity is a hallmark of many cancers, making them attractive targets for cancer therapy. Several classes of pyrimidinone analogues have been investigated as CDK inhibitors.
Pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as inhibitors of CDK4. One of the most potent compounds in this series inhibits CDK4 with an IC50 of 0.004 µM. A closely related analogue, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, was found to be a potent inhibitor of CDK4 with an IC50 of 3.87 nM.
Furthermore, pyrazolo[3,4-d]pyrimidinone derivatives have been designed and evaluated as anticancer CDK2 inhibitors. One of the most potent compounds from this series exhibited an IC50 value of 0.21 µM for CDK2, which was more potent than the reference compound roscovitine (B1683857) (IC50 = 0.25 µM). researchgate.net
| Compound Analogue | Target CDK | IC50 (µM) |
| Pyrido[2,3-d]pyrimidin-7-one derivative | CDK4 | 0.004 |
| 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | CDK4 | 0.00387 |
| Pyrazolo[3,4-d]pyrimidinone derivative (4a) | CDK2 | 0.21 |
| Roscovitine (reference) | CDK2 | 0.25 |
Rho-associated Kinase (ROCK) Inhibition
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are significant regulators of cellular processes, including smooth muscle contraction, cell migration, and morphology. wikipedia.org Consequently, ROCK inhibitors have been investigated for their therapeutic potential in cardiovascular diseases, glaucoma, and cancer metastasis. wikipedia.org While direct studies on the ROCK inhibitory activity of 2-cyclopentyl-6-ethylpyrimidin-4(3H)-one are not available, the broader class of pyrimidine derivatives has been explored for kinase inhibition. The general mechanism of ROCK inhibitors involves interfering with the protein's conformation, preventing ATP-dependent phosphorylation, or blocking the binding of RhoA to ROCK. wikipedia.org The development of selective ROCK inhibitors is an active area of research, with several compounds in clinical trials for various conditions. wikipedia.org
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro Studies)
Numerous pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating a range of cytotoxic and antiproliferative activities against various cancer cell lines. researchgate.net Analogues featuring a cyclopentyl group attached to a pyrimidine or a related heterocyclic core have shown notable activity. For instance, a series of 2-amino-4-pyrazolecyclopentylpyrimidines were identified as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), a key target in cancer therapy. nih.gov Two compounds from this series, with IC50 values of 10 nM and 20 nM against IGF-1R, demonstrated the significant contribution of the cyclopentyl-pyrimidine scaffold to anticancer activity. nih.gov
Furthermore, a cyclopentyl-pyridopyrimidine derivative, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, was found to be a potent multi-kinase inhibitor, particularly targeting cyclin-dependent kinase 4 (CDK4). nih.gov This compound induced apoptosis in tumor cells at nanomolar concentrations and exhibited growth inhibitory activity across a range of cancer cell lines with GI50 values from 0.025 to 2 μM. nih.gov
The ethyl group, another key feature of the target compound, has also been incorporated into molecules with cytotoxic properties. For example, ethyl pyruvate (B1213749) has demonstrated selective cytotoxic effects on melanoma (VMM917) and cervix (HeLa) cancer cells. ksu.edu.tr
| Compound/Analogue Class | Target | Cancer Cell Line(s) | Activity (IC50/GI50) |
|---|---|---|---|
| 2-amino-4-pyrazolecyclopentylpyrimidines | IGF-1R | Various | 10 nM and 20 nM |
| 8-cyclopentyl-pyridopyrimidine derivative | CDK4/ARK5 | Multiple tumor cell lines | 0.025 to 2 µM (GI50) |
| Ethyl pyruvate | Not specified | VMM917 (melanoma), HeLa (cervix) | Selective cytotoxicity observed |
Anti-Inflammatory and Immunomodulatory Potentials (Preclinical Investigations)
Pyrimidine derivatives are known to possess anti-inflammatory properties. researchgate.net The mechanism of anti-inflammatory action for some analogues involves the inhibition of key inflammatory mediators. For instance, the erythrocyte membrane stabilization assay, which is analogous to the stabilization of lysosomal membranes, is a common in vitro method to assess anti-inflammatory activity. nih.gov
Immunomodulators are substances that can stimulate or suppress the immune system and can be of synthetic or biological origin. nih.gov Preclinical investigations into plant-derived immunomodulators have highlighted their potential to influence cellular and humoral immune functions. nih.gov While specific preclinical data on the anti-inflammatory or immunomodulatory effects of this compound is lacking, the general anti-inflammatory potential of the pyrimidine scaffold suggests that this compound and its analogues could be promising candidates for further investigation in this area. researchgate.net
Antimicrobial Activity against Bacterial and Fungal Strains (In Vitro Assays)
The pyrimidine core is a constituent of numerous compounds with significant antimicrobial activity. researchgate.net Various pyrimidinone derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. nih.gov
In other studies, novel pyrimidinone derivatives fused with thiophene (B33073) rings have exhibited good antibacterial and antifungal activities, with some compounds showing efficacy comparable to standard drugs like streptomycin (B1217042) and fusidic acid. nih.gov The antimicrobial screening of these compounds was performed using the agar (B569324) diffusion method. nih.gov
| Compound Class | Bacterial Strains | Fungal Strains | Observed Activity |
|---|---|---|---|
| Dihydropyrimidinone (DHPM) derivatives | S. aureus, MRSA, E. coli, P. aeruginosa | C. albicans, A. niger | Moderate to potent antibacterial and antifungal activity. |
| Pyrimidinones fused with thiophene rings | Streptomyces sp., Bacillus subtilis, Streptococcus lactis, E. coli, Pseudomonas sp. | Aspergillus niger, Penicillium sp., Candida albicans, Rhodotorula ingeniosa | Good antibacterial and antifungal activities, comparable to reference drugs for some compounds. |
Computational and Theoretical Studies on Pyrimidin 4 3h One Systems
Quantum Chemical Calculations on Pyrimidin-4(3H)-one Tautomerism
Quantum chemical calculations are employed to study the electronic structure and energetics of molecules with high accuracy. A key area of investigation for pyrimidin-4(3H)-one systems is tautomerism, the chemical equilibrium between two or more interconverting constitutional isomers.
Pyrimidin-4(3H)-one structures, including 2-cyclopentyl-6-ethylpyrimidin-4(3H)-one, can exist in equilibrium between a keto form (pyrimidin-4(3H)-one) and an enol form (pyrimidin-4-ol). chemicalbook.comnih.gov This process involves the migration of a proton and the rearrangement of double bonds. fiveable.memasterorganicchemistry.com
Computational studies consistently show that for the parent 4(3H)-pyrimidinone, the keto tautomer is significantly more stable than the enol form in the gas phase. nih.govresearchgate.net This preference is a key characteristic of the pyrimidine (B1678525) ring system. High-level quantum chemical methods, such as G3 and G4 composite methods, have been used to calculate the energetics of this equilibrium with high accuracy. researchgate.net The energy difference is substantial enough that intramolecular proton migration from nitrogen to oxygen requires a large activation energy. chemicalbook.com This inherent stability of the keto form is crucial for its role in biological systems, as it mimics the tautomeric preferences found in nucleobases like uracil (B121893) and thymine. chemicalbook.comnih.gov
| Tautomer | General Structure | Relative Stability (Gas Phase) | Key Feature |
| Keto Form | Pyrimidin-4(3H)-one | More Stable | Contains a C=O (carbonyl) group and an N-H bond. chemicalbook.com |
| Enol Form | Pyrimidin-4-ol | Less Stable | Contains a C=C double bond within the ring and an O-H (hydroxyl) group. fiveable.me |
The surrounding environment, particularly the solvent, can significantly influence the position of the tautomeric equilibrium. Theoretical studies using models like the Self-Consistent Reaction Field (SCRF) investigate these effects by treating the solvent as a continuous dielectric medium. jlu.edu.cn
The relative stability of the keto and enol tautomers can be further understood by analyzing the electronic properties of the ring system, such as aromaticity and electron delocalization. nih.govlibretexts.orgyoutube.com Computational methods like the Nucleus-Independent Chemical Shift (NICS) are used to evaluate the degree of aromaticity in a cyclic molecule. nih.gov
Studies on 4(3H)-pyrimidinone have shown that the shift in tautomeric equilibrium compared to simpler systems like hydroxypyridine is linked to changes in aromaticity and electronic delocalization upon the introduction of a second nitrogen atom into the ring. nih.gov The keto form, while often considered non-aromatic or weakly aromatic, benefits from significant electronic delocalization and resonance stabilization. wikipedia.org The analysis of electron localization functions (ELF) and related scalar fields can provide an intuitive picture of π-electron delocalization, helping to rationalize the stability and reactivity of these systems. rsc.org These analyses, combined with Natural Bond Orbital (NBO) analysis, help interpret the energetic preferences of the tautomers. nih.gov
Advanced QSAR and Pharmacophore Modeling for Pyrimidinone Libraries
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used in drug design to correlate the chemical structure of compounds with their biological activity.
QSAR models are mathematical equations that relate numerical descriptors of a molecule's structure (e.g., topological, electronic, or steric properties) to its activity. For pyrimidine and dihydropyrimidinone derivatives, 2D and 3D-QSAR studies have been developed to predict their anticancer activity. nih.govnih.gov These models can identify which structural features are important for the desired biological effect. For example, a QSAR model might reveal that specific substituents or steric properties are crucial for the larvicidal activity of pyrimidine derivatives. researchgate.net The predictive power of these models is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²). nih.govnih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. researchgate.net For libraries of pyrimidine derivatives, pharmacophore models have been successfully generated to guide the design of new, more potent inhibitors for targets such as BCR-ABL tyrosine kinase and PDE4B. nih.govnih.gov These models serve as 3D search queries to screen virtual compound libraries for new potential drug candidates or to optimize existing leads. benthamdirect.com
Prediction of Binding Affinities and Selectivity Profiles
A primary goal of computational drug design is the accurate prediction of a ligand's binding affinity for its target, often expressed as an inhibition constant (Ki) or dissociation constant (Kd). nih.gov Several computational methods with varying levels of accuracy and computational cost are available for this purpose.
For pyrimidinone-based inhibitors, a hierarchy of methods has been evaluated:
Molecular Docking Scoring: The fastest method, but often the least accurate. It provides a rough estimate of binding affinity based on the docked pose. rsc.orgnih.gov
MM/PB(GB)SA: The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area method is an end-point method that calculates the free energy of binding from a set of MD simulation snapshots. It offers a better balance of accuracy and speed than docking alone. rsc.orgnih.gov
Umbrella Sampling (US) and Free Energy Perturbation (FEP): These are more rigorous, pathway-based methods that calculate the potential of mean force along a dissociation coordinate or transform one molecule into another. They are computationally expensive but generally provide the most accurate predictions of binding affinity. rsc.orgnih.gov
Studies on pyrimidinone inhibitors have shown that the accuracy of binding affinity prediction often follows the order: US-based methods > MM/PB(GB)SA > Docking scores. rsc.orgnih.gov These computational approaches are also critical for predicting the selectivity profile of a compound like this compound, which is its ability to bind to the intended target with high affinity while having low affinity for other, off-target proteins. nih.govmdpi.com By calculating binding affinities for a panel of related proteins, researchers can computationally estimate the selectivity of a new drug candidate before its synthesis.
Future Research Directions and Translational Perspectives for 2 Cyclopentyl 6 Ethylpyrimidin 4 3h One Research
Rational Design of Novel Pyrimidin-4(3H)-one Analogues with Enhanced Specificity
The rational design of analogues based on the 2-cyclopentyl-6-ethylpyrimidin-4(3H)-one scaffold is a promising strategy for developing compounds with high potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications influence biological activity. researchgate.net For this specific pyrimidinone, the cyclopentyl group at the C2 position and the ethyl group at the C6 position are primary sites for modification.
Key Modification Strategies:
Modification of the C2-Cyclopentyl Group: The lipophilic nature of the cyclopentyl ring can be altered to improve binding affinity and pharmacokinetic properties. Introducing polar functional groups (e.g., hydroxyl, amino) or replacing the carbocycle with heterocyclic rings (e.g., piperidine, morpholine) could create new hydrogen bonding interactions with target proteins.
Modification of the C6-Ethyl Group: The size and flexibility of the ethyl group can be varied. Replacing it with smaller (methyl) or larger, more rigid (e.g., phenyl, cyclopropyl) substituents can probe the spatial constraints of the target's binding pocket.
Scaffold Hopping and Bioisosteric Replacement: The pyrimidinone core itself can be modified. Bioisosteric replacement with other heterocyclic systems like quinazolinones or thieno[2,3-d]pyrimidin-4(3H)-ones could lead to novel compounds with improved properties. nih.gov Thieno[2,3-d]pyrimidin-4(3H)-one analogues, for instance, have shown promise as selective inhibitors of cancer cell growth. nih.gov
A systematic exploration of these modifications will generate a library of analogues, which can then be screened to identify compounds with enhanced specificity and reduced off-target effects.
Table 1: Potential Modifications and Their Rationale
| Position | Original Group | Potential Modification | Rationale for Enhanced Specificity |
|---|---|---|---|
| C2 | Cyclopentyl | Introduction of polar groups (e.g., -OH, -NH2) | Form new hydrogen bonds with target protein |
| C2 | Cyclopentyl | Replacement with heterocycles (e.g., piperidine) | Alter solubility and introduce new interaction points |
| C6 | Ethyl | Replacement with bulkier groups (e.g., phenyl) | Optimize fit within the target's binding pocket |
| C6 | Ethyl | Replacement with smaller groups (e.g., methyl) | Reduce steric hindrance and improve access to target |
Exploration of New Biological Targets and Disease Indications
The pyrimidine (B1678525) nucleus is a "privileged scaffold" known to interact with a wide array of biological targets, suggesting that this compound could have therapeutic applications across multiple diseases. nih.govbenthamdirect.com Research into related pyrimidinone derivatives has identified several key target families.
Kinase Inhibition: Many pyrimidine derivatives are potent kinase inhibitors. mdpi.com Targets like Epidermal Growth Factor Receptor (EGFR) and Glycogen Synthase Kinase-3β (GSK-3β) are frequently implicated in cancer and neurological disorders, respectively. nih.govnih.gov Analogues of the target compound could be designed and screened against a panel of kinases to identify novel inhibitors for oncology, inflammation, or neurodegenerative diseases. nih.gov
Anticancer and Antiproliferative Activity: Beyond kinase inhibition, pyrimidinones (B12756618) have shown broad anticancer activity through various mechanisms. mdpi.commdpi.com For example, certain thieno[2,3-d]pyrimidin-4(3H)-ones act as selective inhibitors of cancer cell growth, and pyrido[2,3-d]pyrimidines have been investigated as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. nih.govnih.gov
Anti-inflammatory and Antioxidant Properties: Chronic inflammation is linked to numerous diseases, including cancer and cardiovascular disorders. nih.gov Pyrimidine derivatives have been reported to possess anti-inflammatory and antioxidant activities, suggesting a potential role for this compound in treating inflammatory conditions. nih.govrsc.org
Table 2: Potential Biological Targets for this compound Analogues
| Target Class | Specific Example | Associated Disease Indication |
|---|---|---|
| Protein Kinases | EGFR (Epidermal Growth Factor Receptor) | Non-small cell lung cancer, Colorectal cancer nih.govnih.gov |
| Protein Kinases | GSK-3β (Glycogen Synthase Kinase-3β) | Alzheimer's disease, Bipolar disorder, Depression nih.gov |
| DNA Synthesis Enzymes | Thymidylate Synthase | Colorectal Cancer nih.gov |
| Inflammatory Mediators | Cyclooxygenase (COX) | Inflammation, Pain |
Advanced Computational Approaches for De Novo Drug Discovery
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel drug candidates, minimizing the time and cost associated with traditional screening methods. alliedacademies.org For this compound, these approaches can be instrumental in identifying potential targets and designing new analogues.
Virtual Screening and Molecular Docking: Large chemical libraries can be computationally screened against the three-dimensional structures of known biological targets to identify potential binders. nih.govmdpi.com Molecular docking simulations can then predict the binding mode and affinity of this compound and its analogues within the active site of a target protein, such as a kinase or enzyme. scispace.com
Pharmacophore Modeling and 3D-QSAR: A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. alliedacademies.org By analyzing known active pyrimidinone derivatives, a pharmacophore model can be generated and used to design novel molecules that fit these criteria. scispace.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine these models by correlating the 3D properties of molecules with their biological activity. mdpi.com
De Novo Design and Machine Learning: De novo drug design algorithms can generate entirely new molecular structures optimized to fit a specific target's binding site. nih.govresearchgate.net When combined with machine learning and artificial intelligence, these methods can explore vast chemical spaces to propose novel, synthesizable pyrimidinone derivatives with high predicted activity and desirable drug-like properties. nih.gov
Table 3: Computational Tools for Pyrimidin-4(3H)-one Drug Discovery
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Virtual Screening | Rapidly screen large compound libraries against a target. mdpi.com | Identification of a smaller, enriched set of potential hits. |
| Molecular Docking | Predict binding pose and affinity of a ligand to a receptor. nih.gov | Prioritization of compounds for synthesis and biological testing. |
| Pharmacophore Modeling | Identify key structural features required for activity. alliedacademies.org | A 3D model to guide the design of new, active compounds. |
| 3D-QSAR | Correlate 3D molecular properties with biological activity. mdpi.com | Predictive models to estimate the activity of new designs. |
Development of Robust and Scalable Synthetic Methodologies
The translation of a promising compound from the laboratory to clinical application hinges on the ability to produce it efficiently, cost-effectively, and in large quantities. Developing robust and scalable synthetic routes for this compound and its future analogues is therefore a critical research objective.
The synthesis of the pyrimidin-4(3H)-one core is well-established, often involving the condensation of a β-ketoester with an amidine derivative. One of the most classic methods is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea. mdpi.com
Key Synthetic Considerations:
Starting Material Availability: The synthesis should ideally start from readily available and inexpensive raw materials.
Reaction Efficiency and Yield: Each step in the synthetic sequence should be optimized for high yield and purity, minimizing the need for complex purification procedures. nih.gov
Scalability: The chosen reactions must be amenable to large-scale production, considering factors like heat transfer, mixing, and safety. figshare.com
Green Chemistry Principles: Modern synthetic strategies should aim to be environmentally friendly by using safer solvents, reducing waste, and employing catalytic methods where possible. mdpi.com
One potential synthetic approach for this compound involves the condensation of ethyl 3-oxopentanoate (B1256331) with cyclopentanecarboximidamide. Research should focus on optimizing the reaction conditions (e.g., solvent, temperature, catalyst) for this key step to ensure it is robust and scalable. nih.gov Furthermore, developing versatile synthetic strategies that allow for the late-stage diversification of the pyrimidinone scaffold would be highly advantageous for creating a library of analogues for SAR studies. organic-chemistry.org
Table 4: Comparison of Synthetic Strategies for the Pyrimidinone Core
| Synthetic Method | Description | Advantages | Potential Challenges |
|---|---|---|---|
| Biginelli Reaction | One-pot multicomponent reaction of an aldehyde, β-ketoester, and urea/thiourea. mdpi.com | Atom economy, operational simplicity, access to dihydropyrimidinones. | Limited substituent diversity in the classic reaction. |
| β-Ketoester + Amidine Condensation | A common two-component cyclocondensation reaction. | Direct route to a wide range of substituted pyrimidinones. | May require harsh conditions or specific catalysts. |
| [3+3] Cycloaddition | Annulation of a 1,3-dielectrophile with a 1,3-dinucleophile. mdpi.com | Access to diverse substitution patterns. | Availability of suitable starting materials can be a limitation. |
Q & A
Q. What are the optimal synthetic routes for 2-cyclopentyl-6-ethylpyrimidin-4(3H)-one, and how can reaction conditions be systematically optimized?
The synthesis of pyrimidinone derivatives typically involves multi-step reactions, including cyclocondensation, alkylation, and functional group modifications. Key considerations include:
-
Core pyrimidinone formation : Use a base-catalyzed cyclocondensation of β-keto esters or amides with urea/thiourea derivatives under reflux conditions .
-
Substituent introduction : The cyclopentyl and ethyl groups may be introduced via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura for aryl groups). For alkyl substituents, alkyl halides or Grignard reagents are common .
-
Optimization parameters :
Q. How can the purity and structural integrity of this compound be validated?
Standard analytical workflows include:
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for purity assessment .
- Spectroscopy :
- Elemental analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, and how are data contradictions addressed?
Q. How can computational models predict the bioactivity of this compound, and what experimental assays validate these predictions?
- In silico approaches :
- Experimental validation :
- Receptor binding : Radiolabeled assays (e.g., ³H-ligand displacement) .
- Functional activity : Electrophysiology (patch-clamp) for ion channel modulation .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Case example : Discrepancies in carbonyl group geometry (planar in NMR vs. distorted in XRD) may arise from crystal packing effects.
- Resolution workflow :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
